molecular formula C18H13NS2 B12046884 1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole CAS No. 846-22-0

1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole

Cat. No.: B12046884
CAS No.: 846-22-0
M. Wt: 307.4 g/mol
InChI Key: KFSNVBSPRSWJEX-UHFFFAOYSA-N
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Description

1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole is a conjugated heterocyclic compound featuring a central pyrrole ring substituted with a phenyl group at the 1-position and two thiophene (thienyl) groups at the 2- and 5-positions. This structure confers unique electrochemical and optical properties, making it a cornerstone material in applications such as electrochromic devices, conductive polymers, and biosensors . Its synthesis via electrochemical polymerization and chemical routes has been extensively studied, with modifications to its substituents enabling tailored functionalities .

Properties

IUPAC Name

1-phenyl-2,5-dithiophen-2-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NS2/c1-2-6-14(7-3-1)19-15(17-8-4-12-20-17)10-11-16(19)18-9-5-13-21-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSNVBSPRSWJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291560
Record name 1-Phenyl-2,5-di-2-thienyl-1H-pyrrole
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URL https://comptox.epa.gov/dashboard/DTXSID701291560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846-22-0
Record name 1-Phenyl-2,5-di-2-thienyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=846-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-2,5-di-2-thienyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Reactants :

    • 2,5-Di(2-thienyl)-1,4-pentanedione (1.0 equiv)

    • Aniline (1.2 equiv)

    • FeCl₃ (0.1 equiv, catalytic)

  • Solvent : Dry toluene under nitrogen atmosphere.

  • Temperature : Reflux at 110°C for 24 hours.

  • Workup : The mixture is cooled, diluted with dichloromethane, and washed with aqueous NaHCO₃. The organic layer is dried over MgSO₄ and concentrated.

Characterization Data

  • Yield : ~65% (isolated via column chromatography, silica gel, hexane/ethyl acetate 9:1).

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35–7.28 (m, 5H, Ph), 7.10–6.95 (m, 4H, thienyl-H), 6.75 (s, 2H, pyrrole-H).

  • FTIR (KBr): 3105 cm⁻¹ (C–H aromatic), 1598 cm⁻¹ (C=C), 1450 cm⁻¹ (C–N).

Mechanistic Insights

The FeCl₃ catalyst activates the diketone by coordinating to carbonyl oxygen, enhancing electrophilicity. Nucleophilic attack by the amine forms a diimine intermediate, which undergoes cyclization and dehydration to yield the pyrrole ring. Steric and electronic effects of the thienyl groups necessitate prolonged reaction times to ensure complete conversion.

Reductive Amination via Sodium Borohydride

A patent-published method utilizes a reductive amination strategy to synthesize pyrrole derivatives, including PTP. This approach involves the reduction of an imine intermediate formed between a diketone and aniline, using sodium borohydride (NaBH₄) in a polar aprotic solvent.

Synthetic Procedure

  • Reactants :

    • 2,5-Di(2-thienyl)-1,4-pentanedione (1.0 equiv)

    • Aniline (1.5 equiv)

    • NaBH₄ (2.0 equiv)

  • Solvent : N,N-Dimethylacetamide (DMAc) under nitrogen.

  • Temperature : Room temperature (25°C) for 12 hours.

  • Workup : The reaction is quenched with ice-cold water, extracted with ethyl acetate, and purified via recrystallization from ethanol.

Key Parameters

  • Yield : ~58% (pale-yellow crystals).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 142.1 (pyrrole-C), 135.6 (thienyl-C), 128.9–126.3 (Ph-C).

  • Melting Point : 98–100°C.

Comparative Analysis with Paal-Knorr Method

ParameterPaal-Knorr MethodReductive Amination
Catalyst FeCl₃NaBH₄
Reaction Time 24 hours12 hours
Yield 65%58%
Byproducts MinimalTrace amines
Scalability ModerateHigh

The reductive amination route offers faster reaction times and milder conditions but requires careful handling of NaBH₄ to avoid over-reduction. In contrast, the Paal-Knorr method provides higher yields but demands rigorous anhydrous conditions.

Challenges and Optimization Strategies

Solubility and Purification

PTP exhibits limited solubility in common organic solvents, complicating purification. Recrystallization from ethanol or toluene/hexane mixtures improves purity but reduces yield. Advanced techniques such as flash chromatography (silica gel, gradient elution) are recommended for laboratory-scale synthesis.

Side Reactions

Competing pathways, such as the formation of 1,4-dianiline adducts , are observed in the Paal-Knorr method when excess aniline is used. Stoichiometric control (1:1.2 diketone-to-amine ratio) suppresses this issue.

Industrial-Scale Considerations

The patent method emphasizes scalability, with batch sizes exceeding 10 mmol. Key adaptations include:

  • Continuous Nitrogen Purging : Prevents oxidation of thienyl groups.

  • Solvent Recovery : DMAc is distilled and reused, reducing costs.

  • Safety Protocols : NaBH₄ is added incrementally to control exothermicity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or thienyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Groups (e.g., NO2): The nitro group in SNSNO2 lowers the HOMO-LUMO gap, enhancing redox activity and bathochromic shifts in absorption spectra .
  • Electron-Donating Groups (e.g., Propyl) : Alkyl chains improve solubility and crystallinity but reduce conjugation length, as seen in the propylphenyl derivative .
  • Fluorine Substituents : The 4-fluorophenyl analog exhibits superior electrochromic contrast (ΔT ≈ 40%) compared to the parent compound (ΔT ≈ 30%) due to stabilized charge carriers .

Copolymerization with EDOT and Other Monomers

Copolymerization with 3,4-ethylenedioxythiophene (EDOT) enhances electrochromic performance by combining high conductivity with optical tunability:

Copolymer System Key Advantages Performance Metrics References
Poly(SNSNO2-co-EDOT) Multi-electrochromism (cyan-to-green transitions); ΔT ≈ 55% Switching speed: <1 s; cyclability: >10<sup>4</sup> cycles
Poly(1-(4-Fluorophenyl)-SNS-co-EDOT) Broad absorption range (350–900 nm); high optical contrast (ΔT ≈ 60%) Conductivity: 10<sup>−2</sup> S/cm
Poly(PTPy-co-EDOT) pH-responsive fluorescence; dual electrochromic/fluorescence modes Used in biosensing platforms

Key Findings :

  • EDOT incorporation improves switching speeds (<1 s) and cyclability (>10<sup>4</sup> cycles) due to EDOT's high conductivity and mechanical stability .
  • Fluorinated copolymers exhibit broader absorption ranges, enabling applications in adaptive camouflage .

Comparison with Non-Pyrrole Heterocycles

Analogous thiophene- and triazole-based systems demonstrate distinct biological and electrochemical behaviors:

Compound Class Example Key Properties Applications References
5-(2-Thienyl)-1,3,4-oxadiazoles Compound 9a (Molecules, 2010) Broad-spectrum antibacterial activity (MIC ≈ 2 µg/mL); inactive vs. C. albicans Antimicrobial agents
Poly(3-bromo-4-methoxythiophene) Poly(3-Br-4-MeOTh) Soluble in organic solvents; Mn ≈ 6.3×10<sup>3</sup> g/mol Electrochromic devices (blue-to-transparent)

Key Findings :

  • Thiophene-based polymers (e.g., poly(3-Br-4-MeOTh)) prioritize solubility and processability but lack the redox versatility of pyrrole derivatives .
  • Triazole/oxadiazole hybrids (e.g., Compound 9a) excel in bioactivity but show negligible electrochemical utility compared to SNS-based systems .

Q & A

Q. What are the established synthetic routes for 1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole?

The compound is primarily synthesized via the Paal–Knorr condensation of 1,4-di(2-thienyl)-1,4-butanedione with aniline derivatives. Key steps include:

  • Refluxing the diketone intermediate with ammonium acetate, glacial acetic acid, and acetic anhydride to form the pyrrole ring .
  • Substituting the phenyl group via electrophilic aromatic substitution or using pre-functionalized anilines to introduce specific substituents . Yields are optimized by controlling reaction time (typically 12–24 hours) and solvent polarity.

Q. Which analytical techniques are critical for characterizing its electrochemical properties?

Essential methods include:

  • Cyclic Voltammetry (CV): To identify redox potentials and assess charge transfer behavior. Multi-staged redox processes (e.g., oxidation at ~1.2 V vs. Ag/Ag⁺) are characteristic of its π-conjugated system .
  • Spectroelectrochemical Analysis: Monitors optical changes during redox transitions, revealing multi-colored electrochromism (e.g., yellow-to-blue) .
  • FT-IR and NMR: Confirm structural integrity and substituent effects on resonance .

Q. What are its primary applications in molecular electronics?

The compound serves as:

  • A monomer for conducting polymers with tunable bandgaps, enabling use in organic transistors and light-emitting diodes (LEDs) .
  • A precursor for electrochromic materials in smart windows and displays due to rapid switching (<2 s) and high optical contrast .
  • A component in bioelectrochemical sensors for detecting metabolites or pathogens via redox-active interfaces .

Advanced Research Questions

Q. How can synthesis yields be improved for derivatives with electron-withdrawing substituents?

  • Optimize Reaction Conditions: Use polar aprotic solvents (e.g., DMF) and catalytic acid (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .
  • Purification Strategies: Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate sterically hindered derivatives .
  • Substituent Effects: Meta-substituted phenyl groups (e.g., -Br, -Cl) improve crystallinity and yield compared to para-substituents due to reduced steric hindrance .

Q. How do structural modifications resolve contradictions in redox behavior across studies?

Discrepancies in redox potentials (e.g., ±0.2 V shifts) arise from:

  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) lower HOMO levels, increasing oxidation potentials .
  • Electrolyte Composition: LiClO₄ in acetonitrile stabilizes polarons better than NaClO₄, altering redox kinetics .
  • Polymerization Method: Potentiodynamic vs. galvanostatic polymerization affects chain length and conjugation, modifying charge transport .

Q. What strategies enhance electrochromic performance in copolymer systems?

  • Copolymer Design: Incorporate EDOT (3,4-ethylenedioxythiophene) to reduce bandgap (from ~2.1 eV to ~1.5 eV) and improve optical contrast .
  • Schiff Base Functionalization: Introduce imine (–CH=N–) moieties to enable metal coordination (e.g., Cu²⁺), enhancing conductivity and stability .
  • Nanostructuring: Electrospun nanofibers increase surface area, accelerating ion diffusion and switching speed .

Methodological Notes

  • Contradiction Analysis: Always compare electrochemical data under identical conditions (electrolyte, scan rate) to isolate substituent effects .
  • Device Integration: Use ITO-coated glass for electrochromic testing, ensuring substrate conductivity matches polymer film requirements .

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